Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydropyrimidine core, which is a six-membered ring containing nitrogen atoms, and various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process involving several key reactions:
Biginelli Reaction: This is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction forms the tetrahydropyrimidine core.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several potential scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving tetrahydropyrimidines.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of viral replication.
Comparison with Similar Compounds
Ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Monastrol: A well-known tetrahydropyrimidine that acts as a kinesin-5 inhibitor.
Dihydropyrimidinones: A class of compounds with diverse biological activities, including anticancer and antiviral effects.
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C25H36N4O3 |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
ethyl 6-[(4-cyclohexylpiperazin-1-yl)methyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H36N4O3/c1-3-32-24(30)22-21(26-25(31)27-23(22)19-11-9-18(2)10-12-19)17-28-13-15-29(16-14-28)20-7-5-4-6-8-20/h9-12,20,23H,3-8,13-17H2,1-2H3,(H2,26,27,31) |
InChI Key |
CKNRQAYCIWLSPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CN3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
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